methyl 6-chloro-1,7-naphthyridine-2-carboxylate
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Overview
Description
Methyl 6-chloro-1,7-naphthyridine-2-carboxylate is a heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a chlorine atom at the 6th position and a methyl ester group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-chloro-1,7-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of 6-chloro-2-aminonicotinic acid with methyl chloroformate under basic conditions, followed by cyclization and esterification . The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dihydronaphthyridines.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or primary amines in the presence of a base (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Ester Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) facilitate the hydrolysis.
Major Products
Substitution Products: Various substituted naphthyridines depending on the nucleophile used.
Oxidation Products: Naphthyridine N-oxides.
Reduction Products: Dihydronaphthyridines.
Hydrolysis Products: 6-chloro-1,7-naphthyridine-2-carboxylic acid.
Scientific Research Applications
Methyl 6-chloro-1,7-naphthyridine-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active molecules, including potential anticancer and antimicrobial agents.
Biological Studies: The compound is used in studies to understand the structure-activity relationships of naphthyridine derivatives.
Industrial Applications: It is employed in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 6-chloro-1,7-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes crucial for DNA replication and transcription . The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Methyl 6-chloro-1,7-naphthyridine-2-carboxylate can be compared with other naphthyridine derivatives, such as:
1,5-Naphthyridines: These compounds have a different arrangement of nitrogen atoms in the ring system and exhibit distinct biological activities.
1,6-Naphthyridines: Similar to 1,7-naphthyridines but with the nitrogen atoms in different positions, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
2305252-35-9 |
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Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.6 |
Purity |
95 |
Origin of Product |
United States |
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